molecular formula C7H16N2O2 B1414675 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1020932-71-1

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Cat. No.: B1414675
CAS No.: 1020932-71-1
M. Wt: 160.21 g/mol
InChI Key: KSYNQGOAGVDAPW-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate (C₁₄H₂₂N₂O₃) is a multifunctional compound featuring a methyl ester, a dimethylaminoethylamino group, and an acetate backbone. It is synthesized via nucleophilic substitution or condensation reactions involving methyl esters and dimethylaminoethylamine derivatives . This compound is primarily utilized as a pharmaceutical intermediate due to its amine functionality, which enhances bioavailability and interaction with biological targets .

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNQGOAGVDAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by nucleophilic substitution or amidation reactions involving glycine derivatives and dimethylaminoethyl amines. The key step is the formation of the secondary amine linkage between the aminoethyl group and the glycine methyl ester.

Common Synthetic Routes

Route Starting Materials Reaction Conditions Key Steps Yield & Notes
Route A: Reductive Amination Glyoxylic acid methyl ester + 2-(dimethylamino)ethylamine Mild acidic conditions, reductive agent (e.g., NaBH3CN) Formation of imine intermediate followed by reduction to secondary amine Moderate to high yields; requires careful pH control to avoid side reactions
Route B: Direct Aminolysis Methyl bromoacetate + 2-(dimethylamino)ethylamine Solvent: polar aprotic (e.g., acetonitrile), room temperature to reflux Nucleophilic substitution of bromide by amine High yields; straightforward, scalable
Route C: Amidation via Activated Esters N-hydroxysuccinimide (NHS) ester of glycine methyl ester + 2-(dimethylamino)ethylamine Mild base (e.g., triethylamine), room temperature Formation of amide bond via activated ester intermediate High purity products; used for sensitive substrates

Detailed Example: Direct Aminolysis Method

  • Procedure:

    • Dissolve methyl bromoacetate in dry acetonitrile.
    • Add 2-(dimethylamino)ethylamine dropwise under stirring.
    • Maintain reaction temperature at 50–80°C for 4–6 hours.
    • Monitor reaction progress by TLC or HPLC.
    • Upon completion, quench with water, extract with organic solvent, dry, and purify by column chromatography or recrystallization.
  • Reaction Scheme:
    $$
    \text{BrCH}2\text{COOCH}3 + \text{HN(CH}3)2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{OOCCH}2\text{NHCH}2\text{CH}2\text{N(CH}3)_2 + \text{HBr}
    $$

  • Yield: Typically 80–90%, depending on reaction time and purification.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR confirms the presence of methyl ester protons (δ ~3.7 ppm), methylene protons adjacent to nitrogen, and dimethylamino groups (δ ~2.2–2.3 ppm).
    • ^13C NMR shows ester carbonyl (~170 ppm) and aliphatic carbons consistent with the aminoethyl substituent.
  • Infrared Spectroscopy (IR):

    • Ester carbonyl stretch at ~1735 cm⁻¹.
    • N–H bending and C–N stretching bands confirm amine presence.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 160 consistent with molecular weight.
  • Elemental Analysis:

    • Confirms C, H, N content matching theoretical values.

Research Findings and Optimization Insights

  • Reaction Conditions:

    • Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity and solubility of reagents, improving yields.
    • Mild heating (50–80°C) accelerates reaction without promoting side reactions.
    • Use of excess amine ensures complete substitution of halide.
  • Purification Techniques:

    • Column chromatography on silica gel using gradients of methanol/dichloromethane effectively separates product from unreacted starting materials.
    • Recrystallization from ethyl acetate/hexane improves purity for analytical and application purposes.
  • Side Reactions:

    • Overalkylation or polymerization can occur if reaction conditions are too harsh or amine is in excess.
    • Control of stoichiometry and reaction time is critical.

Comparative Table of Preparation Routes

Parameter Reductive Amination Direct Aminolysis Amidation via Activated Ester
Starting Materials Glyoxylic acid methyl ester, amine Methyl bromoacetate, amine NHS-activated ester, amine
Reaction Time 6–12 hours 4–6 hours 2–4 hours
Temperature Room temp to mild heating 50–80°C Room temperature
Yield Moderate (60–75%) High (80–90%) High (85–95%)
Purity Moderate, requires purification High, straightforward Very high, mild conditions
Scalability Moderate High Moderate
Side Products Possible imine polymerization HBr byproduct Minimal

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into oxidized derivativesHydrogen peroxide, potassium permanganate
ReductionConverts ester to alcohol derivativesLithium aluminum hydride, sodium borohydride
Nucleophilic SubstitutionReplacement of ester group with other nucleophilesAmines, thiols

Biological Research

In biological studies, this compound is employed as a reagent to explore enzyme mechanisms and protein interactions. Its ability to form complexes with various biomolecules makes it valuable for studying biological processes.

Case Study: Enzyme Mechanism Exploration
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was analyzed through kinetic studies that revealed its potential as a lead compound for drug development.

Medicinal Chemistry

The compound is significant in drug development due to its structural features that facilitate the design of new therapeutic agents. It has been investigated for its potential applications in treating various diseases by serving as an intermediate in the synthesis of bioactive molecules.

Table 2: Potential Therapeutic Applications

Disease TargetApplication Description
CancerUsed in synthesizing compounds targeting cancer cells
Neurological DisordersInvestigated for effects on neurotransmitter pathways
Infectious DiseasesPotential use in developing antibiotics

Industrial Applications

In industrial settings, this compound is utilized in producing polymers, coatings, and adhesives. Its reactivity allows it to participate in polymerization processes, enhancing the properties of final products.

Case Study: Polymer Production
Research highlighted the use of this compound in synthesizing water-soluble polymers that exhibit improved adhesion properties compared to traditional materials. These polymers have applications in coatings and adhesives used in various industries.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate:

Compound Name Molecular Formula Key Functional Groups Applications Key Differences
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ Dimethylaminoethyl, acetate ester Solvent, polymer initiator Lacks secondary amino linkage
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ Dimethylamino, benzoate ester Resin cement co-initiator Aromatic ring enhances stability
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate C₁₁H₁₅NO₂ Aryl-substituted aminoacetate Pharmaceutical intermediate Bulky aryl group reduces solubility
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ Diethylamino, phenylacetate Organic synthesis Branched alkyl chain alters reactivity

Reactivity and Performance

  • Resin Cement Applications: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate due to its aromatic stabilization and electron-donating dimethylamino group .
  • Solubility: 2-(Dimethylamino)ethyl acetate (logP ~0.5) is more lipophilic than this compound (predicted logP ~1.2) due to the absence of polar amino linkages .
  • Pharmaceutical Utility: Compounds like Methyl 2-amino-2-(2,3-dimethylphenyl)acetate demonstrate enhanced target specificity due to aryl substituents, whereas this compound’s flexible ethylamino chain may improve membrane permeability .

Biological Activity

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a compound with the molecular formula C7H16N2O2C_7H_{16}N_2O_2, is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C7H16N2O2C_7H_{16}N_2O_2
  • Molecular Weight: 160.22 g/mol
  • Functional Groups: Contains an amino group and an ester functional group, which contribute to its reactivity and biological interactions.

This compound exhibits several biological activities, primarily related to its interaction with various enzymes and cellular pathways:

  • Inhibition of Enzymatic Activity:
    • The compound has been studied for its potential as an inhibitor of disintegrins and metalloproteinases (ADAMs), particularly ADAM17, which is involved in the cleavage of cell surface proteins. This inhibition can affect processes like cell signaling and proliferation .
  • Anticancer Properties:
    • Preliminary studies suggest that derivatives similar to this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and L1210 (leukemia) .
  • Antimicrobial Activity:
    • Some studies indicate that related compounds possess antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains of bacteria .

Case Studies

  • Antitumor Activity:
    • A study reported that a compound structurally related to this compound exhibited significant antitumor activity with an IC50 value of approximately 1.5 µM against L1210 cells. This suggests that modifications in the structure can enhance cytotoxicity against specific cancer types .
  • ADAM17 Inhibition:
    • Research on ADAM17 inhibition demonstrated that this compound could selectively inhibit this enzyme's activity, which is crucial in modulating inflammatory responses and cancer progression .

Data Tables

Compound Target IC50 (µM) Cell Line
Compound AADAM170.9U251 MG
Compound BL1210 (Leukemia)1.5L1210
Compound CA549 (Lung Cancer)1.25A549

Q & A

Q. What are the common synthetic pathways for Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl 2-chloroacetate with 2-(dimethylamino)ethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Reaction progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using instruments like Agilent Xcalibur with CrysAlis PRO software. Structure solution employs SHELXS97, followed by refinement with SHELXL2012. Hydrogen bonding and torsion angles are validated using R-factors and residual electron density maps .

Q. What analytical techniques are used for characterization?

  • NMR spectroscopy (¹H, ¹³C) to confirm functional groups and purity.
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.
  • Infrared spectroscopy (IR) to identify amine and ester stretches.
  • High-performance liquid chromatography (HPLC) for purity assessment .

Q. How do researchers assess the compound’s solubility for biological studies?

Solubility is tested in solvents like water, dimethyl sulfoxide (DMSO), or ethanol using UV-Vis spectroscopy or gravimetric methods. For polar solvents, shake-flask experiments with HPLC quantification are common. Critical micelle concentration (CMC) may be evaluated for amphiphilic behavior .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallography be resolved for this compound?

Ambiguities (e.g., disordered atoms) are addressed by refining occupancy factors and applying restraints in SHELXL. Twinning or pseudosymmetry requires data reprocessing in CrysAlis PRO. Validation tools like PLATON or R1/Rfree cross-validation ensure model accuracy. For example, symmetry operations (e.g., space group P21/c) must align with observed diffraction patterns .

Q. What strategies optimize reaction yields in complex synthetic routes?

  • Catalyst screening : Use of coupling agents like DCC/DMAP for esterification (as in ).
  • Temperature control : Microwave-assisted synthesis to reduce side reactions.
  • Protecting groups : Temporarily shielding amines during multi-step syntheses.
  • Workflow automation : High-throughput robotic platforms for condition screening .

Q. How can researchers differentiate isomeric impurities in the compound?

Advanced NMR techniques like 2D-COSY, NOESY, or HSQC identify spatial correlations and coupling constants. Chiral chromatography or circular dichroism (CD) distinguishes enantiomers. Computational modeling (e.g., DFT) predicts spectroscopic signatures of isomers .

Q. What methodologies validate the compound’s pharmacological activity in vitro?

  • Enzyme inhibition assays : Fluorescence-based kinetic studies (e.g., Förster resonance energy transfer).
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy.
  • Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., acetylcholinesterase) .

Q. How are contradictions in solubility data across studies resolved?

Controlled experiments under standardized conditions (pH, temperature) isolate variables. Techniques like dynamic light scattering (DLS) detect aggregation. Solubility parameters (Hansen or Hildebrand) are calculated to rationalize solvent compatibility .

Methodological Tables

Parameter Technique Example Application Reference
Crystal StructureSC-XRD with SHELXLResolving hydrogen-bonding networks
Reaction OptimizationMicrowave-assisted synthesisReducing esterification side reactions
Isomer Differentiation2D-NMR (HSQC)Assigning stereochemistry in impurities
Solubility AnalysisShake-flask + HPLCQuantifying solubility in polar solvents

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Reactant of Route 2
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Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate

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